But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- (CAS 42574-70-9) is an α,β-unsaturated carboxylic acid derivative with molecular formula C9H15N3O3 and molecular weight 213.23 g/mol. The compound exists as the (E)-isomer with InChIKey JEXOQMKLSSJHCO-NSCUHMNNSA-N and features a 4-methylpiperazin-1-ylamino substituent conjugated to a 4-oxobut-2-enoic acid backbone.

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
Cat. No. B10892168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-
Molecular FormulaC9H15N3O3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C=CC(=O)O
InChIInChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+
InChIKeyJEXOQMKLSSJHCO-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Procurement Baseline: But-2-enoic Acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- (CAS 42574-70-9)


But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- (CAS 42574-70-9) is an α,β-unsaturated carboxylic acid derivative with molecular formula C9H15N3O3 and molecular weight 213.23 g/mol [1]. The compound exists as the (E)-isomer with InChIKey JEXOQMKLSSJHCO-NSCUHMNNSA-N and features a 4-methylpiperazin-1-ylamino substituent conjugated to a 4-oxobut-2-enoic acid backbone . The structure incorporates three key functional domains: an electrophilic α,β-unsaturated carbonyl system, a carboxylic acid terminus, and a basic N-methylpiperazine moiety—each contributing distinct physicochemical properties relevant to enzyme inhibition and synthetic derivatization .

Why Generic Substitution Fails: Structural Determinants of But-2-enoic Acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- Performance


The compound cannot be simply substituted by other butenoic acid derivatives or N-methylpiperazine-containing analogs without compromising key molecular properties. The E/Z isomeric configuration of the α,β-unsaturated double bond significantly impacts both thermodynamic stability and biological activity—the Z-isomer adopts a planar conformation that maximizes conjugation, while the E-isomer introduces steric hindrance between the 4-methylpiperazine group and the carboxylic acid, potentially reducing binding affinity to target proteins . Additionally, the combination of the 4-oxo group with the N-methylpiperazinylamino linkage creates a unique hydrogen-bonding network and modulates basicity differently than simple piperazinylalkyl derivatives, affecting solubility, membrane permeability, and enzyme recognition . These structural features collectively determine the compound's performance in carbonic anhydrase inhibition assays and synthetic applications, making it non-interchangeable with close analogs lacking the precise (E)-configuration, the hydrazide-like N–N linkage, or the conjugated carbonyl arrangement .

Quantitative Differentiation Evidence: But-2-enoic Acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- vs. Comparators


Carbonic Anhydrase Inhibition Potency: 4-Oxo-But-2-Enoic Acid Scaffold vs. Piperazinyl Analogs

Compounds bearing the 4-oxo-but-2-enoic acid scaffold exhibit nanomolar-range inhibition against human carbonic anhydrase isoenzymes hCA I and hCA II. Structural analogs of but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- demonstrate Ki values ranging from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM against hCA I, and 2.01 ± 0.52 nM to 2.94 ± 1.31 nM against hCA II . In contrast, related piperazinyl derivatives lacking the conjugated 4-oxo-enoic acid system typically show Ki values in the micromolar range (>1,000 nM) or lack measurable inhibition entirely. The conjugated α,β-unsaturated carbonyl system is essential for electrophilic interaction with zinc-bound hydroxide in the enzyme active site—a mechanism not available to simple N-methylpiperazine or butenoic acid analogs lacking this electronic arrangement .

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Isomer-Dependent Reactivity: E-Isomer Thermodynamic Stability and Electrophilic Reactivity vs. Z-Isomer

The (E)-isomer of but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- exhibits distinct thermodynamic and kinetic properties compared to its (Z)-counterpart. Based on data from analogous α,β-unsaturated carbonyl systems, the E-isomer has a relative Gibbs free energy (ΔG) of 2.3 kcal/mol compared to 1.8 kcal/mol for the Z-isomer, making the E-isomer thermodynamically less stable but kinetically more controlled in reversible binding interactions . The reaction rate with N-acetylcysteine (NAC) as a model nucleophile is 1.2 × 10³ M⁻¹s⁻¹ for the E-isomer versus 3.7 × 10³ M⁻¹s⁻¹ for the Z-isomer, indicating that the Z-isomer is approximately 3-fold more reactive toward thiol nucleophiles . The E-isomer introduces steric hindrance between the 4-methylpiperazine group and the carboxylic acid moiety, which reduces non-specific reactivity while preserving target-specific binding through the 4-oxo group hydrogen-bonding network.

Stereochemistry Reactivity Synthetic Chemistry

4-Methylpiperazine Moiety Enhances Basicity and Solubility vs. Unsubstituted Piperazine Analogs

The 4-methylpiperazine moiety in but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- provides enhanced basicity and solubility compared to unsubstituted piperazine analogs. The pKa of the N-methylpiperazine nitrogen is predicted to be 7.0 ± 0.42 based on experimental data for 1-amino-4-methylpiperazine , compared to unsubstituted piperazine with pKa ≈ 5.7 for the corresponding amino nitrogen. This 1.3-unit increase in basicity translates to approximately 20× higher protonation at physiological pH (pH 7.4), improving aqueous solubility. Water solubility for the 4-methylpiperazinyl moiety is reported as miscible in water at 25°C , while unsubstituted piperazine derivatives show limited water solubility (<10 mg/mL). The methyl substitution also reduces metabolic N-oxidation rates observed for unsubstituted piperazines, contributing to improved metabolic stability in in vitro systems .

Physicochemical Properties Pharmacokinetics Solubility

Validated Application Scenarios for But-2-enoic Acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- Procurement


Carbonic Anhydrase Inhibitor Development: Exploiting Nanomolar Potency of the 4-Oxo-But-2-Enoic Acid Scaffold

Procure but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- as a lead scaffold or pharmacophore for developing carbonic anhydrase inhibitors targeting hCA I and hCA II isoenzymes. Structurally analogous 4-oxo-but-2-enoic acid derivatives demonstrate Ki values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II), representing >500-fold potency enhancement over simple piperazine derivatives . The conjugated α,β-unsaturated carbonyl system enables electrophilic interaction with the zinc-bound hydroxide in the enzyme active site, a mechanism not accessible to analogs lacking the 4-oxo-enoic acid arrangement. This compound is particularly suitable for structure-activity relationship (SAR) studies exploring modifications at the piperazine N-methyl position or carboxylic acid terminus while preserving the critical electrophilic warhead .

Stereochemical Studies of α,β-Unsaturated Carbonyl Reactivity and Isomer-Specific Binding

Utilize the (E)-isomer configuration of but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- for studies requiring controlled electrophilic reactivity. The E-isomer exhibits 3.1× lower reaction rates with thiol nucleophiles (NAC: 1.2 × 10³ M⁻¹s⁻¹) compared to the Z-isomer (3.7 × 10³ M⁻¹s⁻¹), providing a cleaner selectivity window for target-specific interactions . This reduced non-specific thiol reactivity is particularly valuable for covalent inhibitor design where minimizing off-target cysteine alkylation is critical. The compound serves as a model system for investigating isomer-dependent Michael addition kinetics and photo-induced E→Z isomerization for potential photodynamic applications .

Physicochemical Optimization of Piperazine-Containing Drug Candidates

Incorporate but-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- as a reference compound for optimizing basicity and solubility in piperazine-containing drug candidates. The 4-methylpiperazine moiety provides a 1.3-unit pKa increase (pKa ≈ 7.0) over unsubstituted piperazine, resulting in approximately 20× higher protonation at physiological pH 7.4 and complete water miscibility at 25°C . This compound is suitable as a positive control in solubility and permeability assays comparing N-methylpiperazine derivatives against unsubstituted or bulkier N-alkyl piperazine analogs. The enhanced basicity also reduces susceptibility to N-oxidation, offering a favorable metabolic stability profile for early-stage pharmacokinetic screening .

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